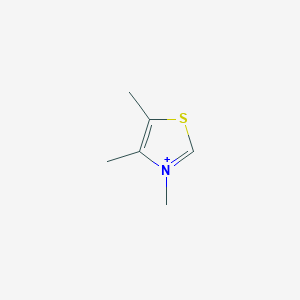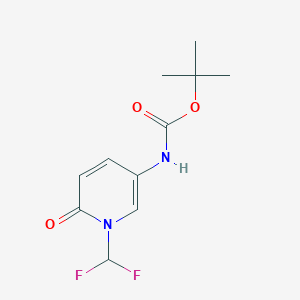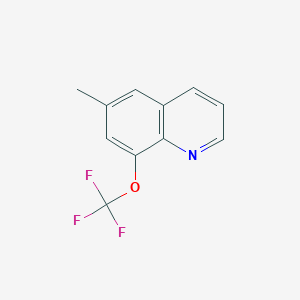
2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid is a chemical compound with the molecular formula C24H38O3. It is known for its unique structure, which includes a long heptadec-10-en-1-yl chain attached to a hydroxybenzoic acid core. This compound is also referred to as a derivative of ginkgolic acid, which is found in the leaves of the Ginkgo biloba tree .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid typically involves the esterification of heptadec-10-en-1-ol with 6-hydroxybenzoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the heptadec-10-en-1-yl chain can be reduced to form a saturated alkyl chain.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Halogenation reactions typically use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 2-(Heptadec-10-en-1-yl)-6-oxo-benzoic acid.
Reduction: Formation of 2-(Heptadecyl)-6-hydroxybenzoic acid.
Substitution: Formation of 2-(Heptadec-10-en-1-yl)-6-halobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases due to its structural similarity to ginkgolic acid.
Wirkmechanismus
The mechanism of action of 2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid involves its interaction with cellular membranes and enzymes. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. Additionally, the hydroxybenzoic acid moiety can interact with various enzymes, inhibiting their activity and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Heptadec-10-en-1-yl)-6-methoxybenzoic acid
- 2-(Heptadec-10-en-1-yl)-6-aminobenzoic acid
- 2-(Heptadec-10-en-1-yl)-6-chlorobenzoic acid
Uniqueness
2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid is unique due to its specific combination of a long alkyl chain and a hydroxybenzoic acid core. This structure imparts distinct physicochemical properties, such as increased lipophilicity and potential biological activity, which are not observed in its analogs .
Eigenschaften
Molekularformel |
C24H38O3 |
|---|---|
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
2-[(E)-heptadec-10-enyl]-6-hydroxybenzoic acid |
InChI |
InChI=1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h7-8,17,19-20,25H,2-6,9-16,18H2,1H3,(H,26,27)/b8-7+ |
InChI-Schlüssel |
MBYNDKVOZOAOIS-BQYQJAHWSA-N |
Isomerische SMILES |
CCCCCC/C=C/CCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Kanonische SMILES |
CCCCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B12953498.png)
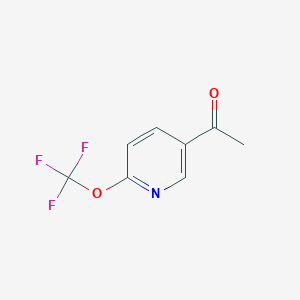
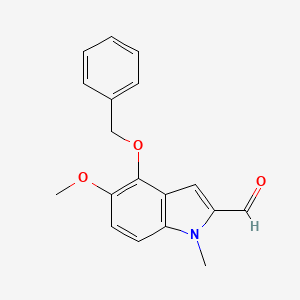

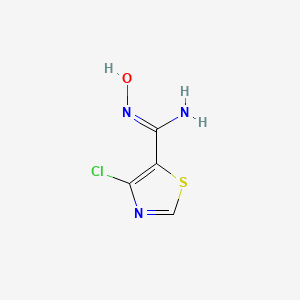
![4-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12953535.png)
![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12953541.png)
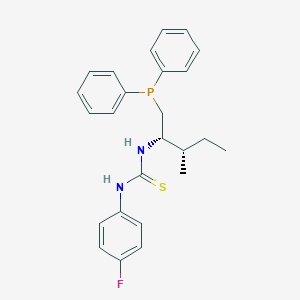

![Rel-(3aS,7R)-tert-butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate](/img/structure/B12953555.png)
